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Abstract

Formetorex, also known as N-formylamphetamine, is a synthetic compound structurally
related to amphetamine. While initially explored for its potential anorectic effects, it was never
commercially marketed.[1] Today, Formetorex is primarily encountered as a chemical
intermediate and impurity in the illicit synthesis of amphetamine, particularly through the
Leuckart reaction.[1] Its structural similarity to amphetamine, a Schedule Il controlled
substance, places Formetorex under the purview of the Federal Analogue Act, classifying it as
a controlled substance analog and treating it as a Schedule | substance.[2][3] This guide
provides a comprehensive technical overview of Formetorex, including its chemical properties,
pharmacology, synthesis, and analytical detection methods. Due to the limited availability of
direct pharmacological and pharmacokinetic data for Formetorex, this guide leverages data
from its close structural analog, amphetamine, to provide a robust profile for research and drug
development purposes.

Chemical and Physical Properties

Formetorex is a substituted phenethylamine characterized by a formyl group attached to the
nitrogen atom of the amphetamine backbone.[4]
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Property Value Reference

N-(1-phenylpropan-2-
IUPAC Name (a-p _yp P [1]
yhformamide

N-formylamphetamine,
Synonyms ) [5]
Formetamide

Molecular Formula C10H13NO [5]
Molecular Weight 163.22 g/mol [5]
CAS Number 22148-75-0 [4]
Appearance White to off-white solid [4]
Solubility Soluble in organic solvents [4]

Legal Status as a Controlled Substance Analog

Formetorex is not explicitly listed in the schedules of the Controlled Substances Act (CSA).
However, due to its close chemical and pharmacological similarity to amphetamine, a Schedule
Il controlled substance, it falls under the Federal Analogue Act (21 U.S.C. 8§ 813).[2][3][6] This
act allows any chemical "substantially similar” to a controlled substance in Schedule | or Il, and
intended for human consumption, to be treated as a Schedule | substance.[2][3][6] Therefore,
the manufacture, distribution, and possession of Formetorex are subject to the legal
ramifications associated with Schedule | controlled substances.

Pharmacology and Mechanism of Action

Direct pharmacological studies on Formetorex are limited. However, its structural similarity to
amphetamine strongly suggests that it acts as a central nervous system stimulant by interacting
with monoamine transporters.[4] The following data for amphetamine is presented as a close
proxy for the expected activity of Formetorex.

In Vitro Pharmacology of Amphetamine

Amphetamine primarily targets the dopamine transporter (DAT) and norepinephrine transporter
(NET), and to a lesser extent, the serotonin transporter (SERT).[7] It acts as a competitive
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inhibitor of these transporters and also as a substrate, leading to reverse transport (efflux) of
neurotransmitters from the presynaptic neuron.[8]

Table 1: Amphetamine Binding Affinity (Ki, nM) for Monoamine Transporters[7]

Transporter Species Ki (nM)
Dopamine Transporter (DAT) Human 640
Norepinephrine Transporter -~
Human Not specified
(NET)
Serotonin Transporter (SERT) Human 38,000
Vesicular Monoamine
Rat 1,300

Transporter 2 (VMAT2)

Table 2: Amphetamine Functional Potency (ECso, nM) for Monoamine Release[7]

Transporter Species ECso (nM)
Dopamine (DA) Release (DAT) Rat 24.8
Norepinephrine (NE) Release
pinep (NE) Rat 7.1
(NET)
Serotonin (5-HT) Release
Rat 1,770

(SERT)

Signaling Pathways

The inhibition of DAT and NET by amphetamine-like compounds leads to an increase in the
synaptic concentration of dopamine and norepinephrine, respectively. This triggers downstream
signaling cascades that are responsible for the stimulant effects.
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Figure 1. Simplified signaling pathway of Formetorex's presumed action.

Pharmacokinetics

Direct pharmacokinetic studies of Formetorex are not readily available. The following data for
d-amphetamine provides an estimation of its expected pharmacokinetic profile.

Table 3: Pharmacokinetic Parameters of d-Amphetamine in Adults[7]
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Parameter Value

Bioavailability (Oral) >75%

Time to Peak Plasma Concentration (Tmax) 3 hours (immediate release)
Volume of Distribution (Vd) ~4 L/kg

Plasma Protein Binding <20%

Elimination Half-life (t1/2) 9-11 hours (urine pH dependent)
Metabolism Hepatic (primarily CYP2D6)
Excretion Renal

Experimental Protocols
Synthesis of Formetorex via Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a common method for the synthesis of amines and is
frequently used in the clandestine production of amphetamine, with Formetorex as a key
intermediate.[9][10]
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Figure 2: Leuckart-Wallach reaction workflow for amphetamine synthesis.

Protocol:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenyl-
2-propanone (P2P) and an excess of formamide. The molar ratio of formamide to P2P is
typically high to drive the reaction to completion.

e Heating: Heat the reaction mixture to a temperature between 150°C and 200°C.[10] The
reaction is typically carried out for several hours.

o Formation of Formetorex: During the heating process, P2P reacts with formamide to form
the intermediate, N-formylamphetamine (Formetorex).
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» Hydrolysis: After the initial reaction is complete, the mixture is cooled. An aqueous acid
solution (e.g., hydrochloric acid) is added to the flask. The mixture is then heated to
hydrolyze the formamide intermediate to amphetamine.

o Workup: The reaction mixture is cooled and then basified (e.g., with NaOH) to neutralize the
acid and liberate the free amphetamine base. The product is then extracted with an organic
solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over
an anhydrous salt (e.g., MgSOa), and the solvent is removed under reduced pressure to
yield crude amphetamine.

 Purification: The crude product can be further purified by distillation or by conversion to a salt
(e.g., amphetamine sulfate) followed by recrystallization.

Analytical Detection of Formetorex

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of Formetorex, often as
an impurity in illicit amphetamine samples.

Sample Preparation (for illicit amphetamine samples):

Accurately weigh approximately 10-20 mg of the homogenized sample.
» Dissolve the sample in a suitable solvent such as methanol or acetonitrile.
« Filter the solution to remove any particulate matter.

e The sample is now ready for injection into the GC-MS system. For trace analysis, a
derivatization step using an agent like pentafluoropropionic anhydride (PFPA) may be
employed to improve chromatographic properties and sensitivity.[11]

GC-MS Parameters:
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Parameter Value Reference
Column HP-5ms (or equivalent) [12]
Injector Temperature 250 °C [13]
Injection Mode Splitless [13]
Oven Program Initial 80°C, ramp at 20°C/min [14]
to 285°C
Carrier Gas Helium [14]
Flow Rate 1.5 mL/min [12]
MS Detector Scan mode (e.g., m/z 50-650) [14]

5.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the separation and quantification of Formetorex and related

compounds.

Sample Preparation:

o Prepare a standard solution of Formetorex in the mobile phase.

 For illicit samples, dissolve a known amount in the mobile phase and filter before injection.

HPLC Parameters:
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Parameter Value Reference

C18 reverse-phase (e.g.,
Column ] [15]
Spherisorb ODS2)

. Acetonitrile and 0.01 M HsPOa
Mobile Phase [16]
(pH 2.1) (e.g., 15:85 viv)

Flow Rate 1.0 mL/min [16]

Detection UV at 205 nm [16]

Column Temperature 40°C [16]
Conclusion

Formetorex, while not a marketed pharmaceutical, holds significant importance for forensic
chemists, toxicologists, and drug development professionals due to its status as a controlled
substance analog and its role as a key intermediate in clandestine amphetamine synthesis.
This guide has provided a detailed technical overview of Formetorex, leveraging data from its
close analog, amphetamine, to fill existing knowledge gaps. The provided experimental
protocols for synthesis and analysis offer a practical resource for researchers in the field. A
thorough understanding of the chemistry, pharmacology, and legal status of Formetorex is
crucial for addressing the challenges posed by the illicit drug trade and for the development of
novel therapeutic agents.

Disclaimer: This document is intended for informational and research purposes only. The
synthesis and handling of controlled substances and their analogs are subject to strict legal
and regulatory requirements. All activities should be conducted in compliance with applicable
laws and by authorized personnel in appropriate laboratory settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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